molecular formula C17H18O B1274269 1-([1,1'-Biphenyl]-4-yl)pentan-1-one CAS No. 42916-73-4

1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Cat. No.: B1274269
CAS No.: 42916-73-4
M. Wt: 238.32 g/mol
InChI Key: JXQDHVJDFYUJOK-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)pentan-1-one is an organic compound with the molecular formula C17H18O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a biphenyl structure and a pentyl chain

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)pentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Safety and Hazards

Like many organic compounds, “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” can pose health risks if improperly handled. Inhalation, ingestion, or skin contact with this compound can cause irritations and may lead to more severe health issues, including damage to the central nervous system . It’s important to note that “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” is also flammable, making its handling and storage particularly critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-4-yl)pentan-1-one may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. Additionally, alternative methods such as catalytic hydrogenation of biphenyl derivatives may be explored to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyls, nitro biphenyls.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. Additionally, the biphenyl structure may interact with hydrophobic pockets in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyl-1-pentanone: Similar structure but lacks the biphenyl moiety.

    Biphenyl: Lacks the carbonyl and pentyl groups.

    Valerophenone: Similar structure but with a single phenyl ring.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)pentan-1-one is unique due to the combination of the biphenyl structure and the pentanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-phenylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDHVJDFYUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068434
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-73-4
Record name 1-[1,1′-Biphenyl]-4-yl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42916-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanone, 1-(1,1'-biphenyl)-4-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042916734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

560 Gram of granular anhydrous aluminum chloride and 1 l of nitrobenzene were introduced into a 5 l three neck flask, and stirred under water-cooling to give a solution. A solution of 600 g of diphenyl and 482.5 g of n-valeric acid chloride dissolved in 1 l of nitrobenzene (prepared in advance) was dropwise added into said three neck flask over 2 hours. After the addition, the resulting mixture was stirred for one hour as it was. Thereafter it was stirred at 40°-45° C for 2 hours, cooled to room temperature, poured cautiously into a mixed solution of 1.3 l of conc. hydrochloric acid and 1.5 l of water for decomposing the catalyst, and cooled to 20° C. Precipitated crystal was separated by filtration. Nitrobenzene was distilled off from nitrobenzene layer by distillation under a reduced pressure to give an additional crystal. Both the crystals were recrystallized from ethanol to give 881 g of crystal of 4-n-pentanoylbiphenyl (m.p. 79°-79.5° C) (yield: 95% based on biphenyl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
n-valeric acid chloride
Quantity
482.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

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